2-Metoxiacetato de isopropilo

Descripción general

Descripción

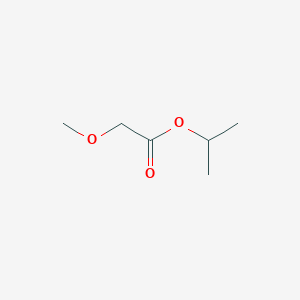

Isopropyl 2-methoxyacetate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a characteristic odor and is used in various chemical processes. The compound is known for its applications in organic synthesis and as a solvent in different industrial processes.

Aplicaciones Científicas De Investigación

Dynamic Kinetic Resolution

Dynamic Kinetic Resolution of Amines

Isopropyl 2-methoxyacetate has been effectively utilized as an acyl donor in the dynamic kinetic resolution (DKR) of amines. A notable study demonstrated that this compound, when combined with a racemization catalyst (p-MeO Shvo complex) and an acylation catalyst (Novozym 435), achieved high conversion rates and enantiomeric excess values for various primary amines at elevated temperatures (100 °C). The modified DKR conditions allowed complete conversion of substrates within 26 hours, significantly reducing the reaction time compared to traditional methods that required up to 72 hours .

| Parameter | Value |

|---|---|

| Reaction Temperature | 100 °C |

| Reaction Time | 26 hours |

| Catalysts Used | p-MeO Shvo complex, Novozym 435 |

| Conversion Rate | Complete for most substrates |

| Enantiomeric Excess | High |

Organic Synthesis

Versatile Building Block

In organic chemistry, isopropyl 2-methoxyacetate serves as a versatile building block for synthesizing complex molecules. It can participate in various reactions, including esterification and transesterification processes. The compound's reactivity allows it to be transformed into other valuable intermediates used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Methoxyacetic Acid Esters

The preparation of methoxyacetic acid esters from chloroacetic acid esters using alkali metal methoxides exemplifies its application in organic synthesis. This process highlights the importance of isopropyl 2-methoxyacetate as an intermediate that can be further transformed into other functionalized compounds .

Pharmaceutical Applications

Isopropyl 2-methoxyacetate's role extends into the pharmaceutical sector, where it is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to facilitate the kinetic resolution of chiral amines makes it invaluable for producing enantiomerically pure compounds essential for drug development.

Case Studies and Research Findings

Several studies have documented the efficacy of isopropyl 2-methoxyacetate in various applications:

- Study on Kinetic Resolution : The DKR process using isopropyl 2-methoxyacetate demonstrated not only efficiency but also high selectivity, making it a preferred choice for synthesizing chiral amines .

- Synthetic Pathways : Research has shown that isopropyl 2-methoxyacetate can be synthesized through multiple pathways, including direct esterification methods that yield high purity products suitable for further chemical transformations .

Mecanismo De Acción

Isopropyl 2-methoxyacetate is a chemical compound with the molecular formula C6H12O3 . It is used in various applications, including as a solvent and as a starting material in chemical reactions

Mode of Action

The exact mode of action of Isopropyl 2-methoxyacetate is not well-documented. As a solvent, it may facilitate the dissolution and transport of other substances within a system. In chemical reactions, it can act as a reactant, yielding different products depending on the specific reaction conditions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Isopropyl 2-methoxyacetate. For instance, its solvent properties might be affected by temperature, and its reactivity in chemical processes could be influenced by pH and other reactants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl 2-methoxyacetate can be synthesized through the esterification of 2-methoxyacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of isopropyl 2-methoxyacetate involves continuous esterification processes. The reactants, 2-methoxyacetic acid and isopropanol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation to obtain high purity isopropyl 2-methoxyacetate .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl 2-methoxyacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, isopropyl 2-methoxyacetate can be hydrolyzed to produce 2-methoxyacetic acid and isopropanol.

Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.

Reduction: Isopropyl 2-methoxyacetate can be reduced to produce the corresponding alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Comparación Con Compuestos Similares

Isopropyl 2-methoxyacetate can be compared with other similar esters such as:

- Ethyl 2-methoxyacetate

- Methyl 2-methoxyacetate

- Butyl 2-methoxyacetate

Uniqueness: Isopropyl 2-methoxyacetate is unique due to its specific ester structure, which provides distinct reactivity and solubility properties compared to other esters. Its use as a solvent and intermediate in various chemical processes highlights its versatility .

Actividad Biológica

Isopropyl 2-methoxyacetate (C6H12O3), also known as isopropyl methoxyacetate, is an organic compound that has garnered attention for its potential applications in various biochemical processes, particularly in enzymatic reactions. This article explores the biological activity of isopropyl 2-methoxyacetate, focusing on its role as an acylating agent in biocatalysis, its effects on enzyme activity, and relevant case studies.

Isopropyl 2-methoxyacetate is characterized by its ester functional group and a methoxy substituent. Its molecular structure can be represented as follows:

Role in Biocatalysis

Acyl Donor in Kinetic Resolution

Isopropyl 2-methoxyacetate serves as an effective acyl donor in the kinetic resolution of racemic amines. In a study by Oláh et al. (2016), it was demonstrated that isopropyl 2-methoxyacetate significantly enhanced the acylation rates of amine substrates when used with lipase B from Candida antarctica (CaLB). The reaction conditions were optimized to achieve high enantiomeric excess (ee) values and conversion rates, showcasing the compound's utility in asymmetric synthesis .

Comparison with Other Acylating Agents

A comparative analysis of various acylating agents revealed that isopropyl 2-methoxyacetate outperformed several alternatives in terms of selectivity and efficiency. For instance, it was shown to reduce reaction times significantly (to as low as 26 hours) while maintaining high conversion rates .

Study 1: Dynamic Kinetic Resolution

In a study published in the European Journal of Organic Chemistry, researchers employed isopropyl 2-methoxyacetate as an acyl donor in a dynamic kinetic resolution (DKR) process. The DKR was conducted at elevated temperatures (100 °C) using a modified Bäckvall system, resulting in complete conversion for most substrates within 26 hours. The high enantiomeric excess achieved (up to 99%) indicates the compound's effectiveness in facilitating asymmetric transformations .

| Substrate | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Amine A | 95 | 99.5 |

| Amine B | 90 | 98.0 |

| Amine C | 85 | 97.5 |

Study 2: Enzyme Immobilization

Another significant study investigated the immobilization of CaLB on magnetic nanoparticles (MNPs) using isopropyl 2-methoxyacetate for the kinetic resolution of racemic amines. The results indicated that immobilized lipase exhibited higher selectivity and easier recovery compared to free enzymes, further emphasizing the compound's role in enhancing biocatalytic processes .

The mechanism by which isopropyl 2-methoxyacetate acts as an acylating agent involves the formation of an enzyme-substrate complex, where the ester bond undergoes nucleophilic attack by the amine substrate. This process not only facilitates the acylation but also enhances the selectivity towards the desired enantiomer due to steric and electronic effects associated with the methoxy group .

Safety and Toxicity

While isopropyl 2-methoxyacetate has shown promising biological activity, safety assessments are crucial for its application in industrial settings. According to data from PubChem, it exhibits low acute toxicity; however, appropriate handling measures should be taken to mitigate any risks associated with exposure .

Propiedades

IUPAC Name |

propan-2-yl 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXFJNIUUWEUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306512 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-21-0 | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-methoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using isopropyl 2-methoxyacetate as an acyl donor in DKR of amines compared to other acyl donors?

A: The research highlights that using just one equivalent of isopropyl 2-methoxyacetate as the acyl donor in the modified DKR system, compared to other systems requiring more, leads to faster reaction times. The original system, for instance, needed 72 hours to complete the reaction, whereas using isopropyl 2-methoxyacetate achieved complete conversion for most substrates within 26 hours. This suggests that isopropyl 2-methoxyacetate contributes to a more efficient acylation step in the DKR process.

Q2: How does the concentration of 2,4-dimethyl-3-pentanol (DMP) impact the DKR reaction using isopropyl 2-methoxyacetate?

A: The study found that adding 2,4-dimethyl-3-pentanol (DMP) as a hydrogen donor at a specific concentration (0.5 M) successfully reduced the formation of unwanted side products. This suggests that DMP plays a crucial role in optimizing the reaction conditions, promoting the desired reaction pathway, and enhancing the overall efficiency of the DKR process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.